molecular formula C7H9N5O3 B15076488 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid

4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid

Cat. No.: B15076488
M. Wt: 211.18 g/mol
InChI Key: XDGLKUCMBMTZGN-UHFFFAOYSA-N
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Description

4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of both amino and oxo functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid typically involves the reaction of 4,6-diamino-1,3,5-triazine with a suitable oxobutanoic acid derivative. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with a base like sodium carbonate to facilitate the reaction . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce processing times .

Chemical Reactions Analysis

Types of Reactions: 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro-triazine derivatives, hydroxyl-triazine derivatives, and various substituted triazine compounds .

Scientific Research Applications

4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The oxo group can participate in redox reactions, altering the oxidative state of target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9N5O3

Molecular Weight

211.18 g/mol

IUPAC Name

4-(4,6-diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid

InChI

InChI=1S/C7H9N5O3/c8-6-10-5(11-7(9)12-6)3(13)1-2-4(14)15/h1-2H2,(H,14,15)(H4,8,9,10,11,12)

InChI Key

XDGLKUCMBMTZGN-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)C1=NC(=NC(=N1)N)N

Origin of Product

United States

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